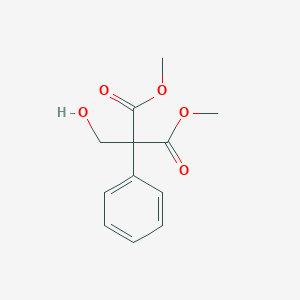

Dimethyl 2-(hydroxymethyl)-2-phenylmalonate

描述

属性

分子式 |

C12H14O5 |

|---|---|

分子量 |

238.24 g/mol |

IUPAC 名称 |

dimethyl 2-(hydroxymethyl)-2-phenylpropanedioate |

InChI |

InChI=1S/C12H14O5/c1-16-10(14)12(8-13,11(15)17-2)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |

InChI 键 |

JZLVIIJFXBJDFR-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C(CO)(C1=CC=CC=C1)C(=O)OC |

产品来源 |

United States |

准备方法

Synthesis from Dimethyl 2-halo-2-phenylmalonate via Hydroxylation

One established approach involves the conversion of substituted 2-halo-2-phenylmalonate esters to 2-hydroxy-2-phenylmalonate esters, which can be further modified to introduce the hydroxymethyl group. The halogenated intermediates (e.g., 2-chloro-2-phenylmalonate) are prepared by halogenation of the corresponding 2-hydroxy-2-phenylmalonate esters using halogenating agents such as phosphorus oxychloride or thionyl chloride at temperatures between 0°C and 150°C, preferably 80–125°C.

This method allows for a simple conversion between halogenated and hydroxy-substituted phenylmalonate esters, which is a key step in preparing hydroxymethyl derivatives through subsequent hydroxymethylation reactions.

Catalytic Hydrogenation of Diethyl Phenylmalonate to Hydroxy-Phenylmalonate Esters

A detailed synthetic route involves the catalytic hydrogenation of diethyl phenylmalonate to produce diethyl 2-hydroxy-2-phenylmalonate intermediates. This reaction is typically performed in absolute ethanol with a catalyst such as 5% palladium on carbon or platinum on carbon, in the presence of triethylamine as a base, at room temperature for about 5 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and yields of hydroxy-phenylmalonate esters can reach up to 98%.

Subsequently, the hydroxy-phenylmalonate esters can be converted to the corresponding malonamides or further functionalized to introduce hydroxymethyl groups.

One-Pot Synthesis from Chlorobenzene via Phenylsodium and Carbonation

A classical industrially relevant method starts from chlorobenzene, which reacts with finely dispersed sodium in toluene to form phenylsodium, which is then converted to benzylsodium. Carbonation of benzylsodium under controlled conditions yields phenylmalonic acid and its sodium salts. Subsequent esterification with methanol and hydrogen chloride at 60°C for 5 hours produces dimethyl phenylmalonate in yields up to 95%.

This method is notable for its economy and scalability, producing phenylmalonate diesters efficiently. This compound can be accessed by further functionalization of these esters, such as hydroxymethylation at the 2-position.

Hydrolysis and Partial Esterification to Obtain Half-Esters

Hydrolysis of dimethyl malonate esters under controlled alkaline conditions (e.g., 5M aqueous potassium hydroxide) can selectively yield half-esters, which can be intermediates for preparing hydroxy-substituted malonates. This approach can be adapted for phenyl-substituted malonates to obtain hydroxymethyl derivatives.

Summary Table of Preparation Methods

化学反应分析

Nucleophilic Substitution at Ester Groups

The two ester groups undergo nucleophilic acyl substitution under basic conditions. Key transformations include:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Transesterification | Alcohol (R-OH) + Base (e.g., NaOMe) | Dialkyl malonate derivatives | |

| Aminolysis | Primary/Secondary amines | Malonamide derivatives |

For example, reaction with sodium methoxide in methanol replaces ester groups with methoxycarbonyl moieties, forming mixed esters .

Hydrolysis Reactions

Controlled hydrolysis selectively converts esters to carboxylic acids:

-

Acidic Hydrolysis :

Concentrated HCl or H₂SO₄ yields 2-(hydroxymethyl)-2-phenylmalonic acid. Excess acid promotes decarboxylation to α-phenyl-β-hydroxypropionic acid derivatives . -

Basic Hydrolysis :

NaOH or KOH generates disodium salts, which acidify to monoacids. Partial hydrolysis (1 eq. base) produces monoester-monocarboxylate intermediates .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group oxidizes to a ketone under mild conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Dimethyl 2-oxo-2-phenylmalonate |

| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | Same as above |

This α-keto ester participates in aldol condensations or serves as a Michael acceptor .

Cyclization Reactions

Intramolecular ester-amide cyclization forms heterocycles:

Example Pathway :

-

Aminolysis with NH₂R forms malonamide.

-

Heating (120–150°C) induces cyclization to pyrrolidinone derivatives .

Similar malonate diesters in demonstrate cyclization to oxindoles via intramolecular aminolysis, suggesting analogous potential for this compound.

Reduction Reactions

Catalytic hydrogenation selectively reduces functional groups:

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Ester groups | Pd/C, H₂ (50 psi) | Ethanol, 80°C | 2-(Hydroxymethyl)-2-phenyl-1,3-propanediol |

This diol derivative is a precursor for polyesters or crosslinking agents .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration or halogenation, albeit with steric hindrance:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-phenylmalonate derivative | 40–50% |

| Bromination | Br₂/FeBr₃ | 4-Bromo-phenylmalonate derivative | 30–35% |

Meta-substitution dominates due to steric and electronic effects from the malonate backbone .

Chlorination and Sulfonation

The hydroxymethyl group activates adjacent positions for electrophilic attack:

科学研究应用

Dimethyl 2-(hydroxymethyl)-2-phenylmalonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of dimethyl 2-(hydroxymethyl)-2-phenylmalonate involves its reactivity towards various chemical reagents. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. The phenyl group provides a site for electrophilic aromatic substitution, allowing for further functionalization and derivatization.

相似化合物的比较

Structural Features and Molecular Properties

The following table compares Dimethyl 2-(hydroxymethyl)-2-phenylmalonate with key analogs based on substituents, molecular formulas, and properties:

Functional and Application Differences

- Hydroxymethyl vs. In contrast, perfluorophenyl analogs exhibit lipophilicity and metabolic stability, ideal for fluorinated pharmaceuticals .

- Ester vs. Amide Termini : Amide derivatives (e.g., 2-ethyl-2-phenylmalonamide) show improved solubility in aqueous media compared to ester-terminated malonates, which are more reactive in esterification/transesterification reactions .

- Benzyl/Acetyl Substitutions : Diethyl 2-(2-phenylacetyl)malonate serves as a key intermediate for anticonvulsants, leveraging the phenylacetyl group’s bioactivity .

Stability and Handling

- Hydrolysis Sensitivity : Unsubstituted malonates (e.g., diethyl 2-phenylmalonate) hydrolyze readily under basic reflux conditions, while fluorinated derivatives require harsher methods .

Research Findings and Key Observations

Hydrolysis Resistance in Fluorinated Analogs : Diethyl 2-(perfluorophenyl)malonate resists hydrolysis due to electron-deficient aromatic rings, contrasting with the rapid hydrolysis of diethyl 2-phenylmalonate .

Multicomponent Synthesis Efficiency: Chromeno-pyridinyl malonates achieve >90% yield via one-pot multicomponent reactions, highlighting scalable synthetic routes for complex analogs .

Biological Activity : Amide-terminated malonates (e.g., 2-ethyl-2-phenylmalonamide) demonstrate CNS activity, while ester-based analogs are preferred as synthetic intermediates .

生物活性

Dimethyl 2-(hydroxymethyl)-2-phenylmalonate (CAS No. 124604-01-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C12H14O5

- Molecular Weight : 238.24 g/mol

- Structure : The compound features a phenyl group and hydroxymethyl substituent on a malonate backbone, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of malonic acid derivatives with phenolic compounds. The synthetic routes often utilize various catalysts and solvents to optimize yield and purity. For instance, the use of dimethylformamide (DMF) as a solvent has shown improved yields in similar reactions involving malonic esters .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro assays demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. It has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria and parasites. This inhibition could lead to growth suppression in pathogenic organisms .

Case Studies

- Tuberculosis Treatment : In murine models, derivatives of this compound have been tested for their effectiveness against Mycobacterium tuberculosis. These studies highlighted the compound's potential as a lead structure for developing new anti-tuberculosis drugs .

- Cancer Research : The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, thus warranting further investigation into its role as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. Modifications to the phenyl ring or hydroxymethyl group may enhance potency or selectivity towards specific biological targets. For example, introducing electron-withdrawing groups on the phenyl ring has been shown to increase enzyme inhibition potency .

Research Findings Summary

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl 2-(hydroxymethyl)-2-phenylmalonate, and what factors influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, diethyl malonate derivatives (e.g., diethyl 2-phenylmalonate) are often prepared by reacting sodium malonate salts with aryl halides under basic conditions (e.g., NaH in DMF) . For hydroxylated derivatives, hydroxylamine hydrochloride in DMSO at 100°C (82% yield) or Fe/NH4Cl reductions in methanol/water (60–70% yield) are viable steps . Key factors include solvent choice (e.g., DMF for fluorinated analogs), temperature control, and stoichiometric ratios of reactants.

Q. How can recrystallization or chromatography be optimized to purify this compound?

- Methodology : Recrystallization from ethanol/water mixtures is effective for removing unreacted starting materials. For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) resolves polar byproducts . Monitoring via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) ensures purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ ~4.5 ppm, broad) and malonate ester carbonyls (δ ~165–170 ppm) .

- Mass Spectrometry : ESI-TOF confirms molecular weight (e.g., [M+H]+ at m/z 280.1185) .

- IR : Hydroxyl stretches (~3200–3400 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., fluorine) on the phenyl ring affect hydrolysis kinetics and decarboxylation pathways?

- Methodology : Fluorinated analogs (e.g., diethyl 2-(perfluorophenyl)malonate) exhibit slower hydrolysis due to reduced electron density at the ester carbonyl. Basic hydrolysis (NaOH in water/EtOH, 70–100°C) requires extended reflux times (8–12 hours) compared to non-fluorinated derivatives (1–2 hours) . Decarboxylation can be monitored via CO₂ evolution and quantified by ¹³C NMR tracking of malonate-to-acetate conversion .

Q. What strategies mitigate byproduct formation during alkaline hydrolysis?

- Methodology : Byproducts arise from competing nucleophilic substitution (e.g., F⁻ displacement in fluorinated analogs) or ester degradation. Strategies include:

- Temperature Modulation : Lower temperatures (50–60°C) reduce side reactions while maintaining hydrolysis efficiency .

- Solvent Optimization : Biphasic systems (water/Et₂O) minimize contact between reactive intermediates and strong bases .

Q. How should researchers reconcile contradictory data on hydrolysis rates between fluorinated and non-fluorinated analogs?

- Methodology : Systematic studies under standardized conditions (e.g., 0.5 M NaOH, 70°C) reveal that electron-withdrawing groups slow hydrolysis by ~3–5×. Data normalization to substituent Hammett constants (σ) quantifies electronic effects . Contradictions may stem from solvent polarity or alkali concentration variations, necessitating controlled replicates.

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Accelerated stability testing (40°C/75% RH) over 4 weeks shows ≤5% degradation when stored in amber vials with desiccants. HPLC-MS identifies degradation products (e.g., hydrolyzed malonic acid). Hydroxymethyl oxidation is minimized under inert atmospheres (N₂) .

Q. How can computational modeling predict reactivity in malonate-derived intermediates?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or decarboxylation. Key parameters include bond dissociation energies (C-O cleavage) and charge distribution at the malonate core .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。